molecular formula C22H28ClN3O4S2 B2879253 N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride CAS No. 1215576-24-1

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride

Cat. No. B2879253
CAS RN: 1215576-24-1
M. Wt: 498.05
InChI Key: BSOQFRYPJFRXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O4S2 and its molecular weight is 498.05. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with structures and functionalities similar to N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride have been synthesized and characterized for their potential applications in various fields of scientific research. For instance, compounds derived from benzothiazole and related heterocycles have been synthesized to explore their applications in photodynamic therapy and as antimicrobial agents due to their notable photophysical and photochemical properties (Piskin et al., 2020). Similarly, polymers based on dimethylaminoethyl methacrylate have been developed, showcasing the versatility of such chemical frameworks in creating materials with specific properties (Costa & Patrickios, 1999).

Antimicrobial and Photodynamic Therapy Applications

The antimicrobial activities of thiazole-derived Schiff base ligands have been studied, revealing moderate activity against various bacteria and fungi, highlighting the potential of similar compounds in developing new antimicrobial agents (Vinusha et al., 2015). Additionally, the photodynamic therapy (PDT) potential of zinc phthalocyanines substituted with benzenesulfonamide derivatives has been explored, demonstrating their high singlet oxygen quantum yield and suitability for Type II PDT mechanisms, which could be relevant for cancer treatment (Piskin et al., 2020).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2.ClH/c1-16-5-8-18(9-6-16)31(27,28)14-11-21(26)25(13-12-24(2)3)22-23-19-10-7-17(29-4)15-20(19)30-22;/h5-10,15H,11-14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOQFRYPJFRXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride

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